Tapotoclax

Catalog No.
S518405
CAS No.
1883727-34-1
M.F
C33H41ClN2O5S
M. Wt
613.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapotoclax

CAS Number

1883727-34-1

Product Name

Tapotoclax

IUPAC Name

(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

Molecular Formula

C33H41ClN2O5S

Molecular Weight

613.2 g/mol

InChI

InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1

InChI Key

JQNINBDKGLWYMU-GEAQBIRJSA-N

SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC

Solubility

Soluble in DMSO

Synonyms

AMG-176; AMG 176; AMG176; tapotoclax; tapotoclaxum.

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC

Isomeric SMILES

C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC

Description

The exact mass of the compound Tapotoclax is 612.2425 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

  • Cancer cells often have mutations or overexpression of anti-apoptotic BCL-2 proteins, allowing them to evade cell death signals. []
  • Tapoclax belongs to a class of drugs called BCL-2 selective inhibitors, designed to target these specific proteins and restore apoptosis in cancer cells. []
  • By binding to the BCL-2 protein pocket, Tapoclax prevents it from interacting with pro-apoptotic proteins, ultimately leading to cancer cell death. []

Clinical Trials:

  • Tapoclax is being investigated in various clinical trials, both as a monotherapy and in combination with other chemotherapy drugs, for the treatment of AML. []
  • Early phase trials have shown promising results, with Tapoclax demonstrating acceptable safety profiles and inducing responses in patients with AML who have relapsed or are resistant to other treatments. []
  • Ongoing clinical trials are further evaluating the efficacy and safety of Tapoclax in different patient populations and treatment regimens. []

Future Directions:

  • Research is ongoing to explore the potential benefits of Tapoclax in treating other BCL-2 protein-dependent cancers beyond AML. []
  • Scientists are also investigating how to combine Tapoclax with other targeted therapies or immunotherapies to improve treatment outcomes for patients with various malignancies. []

Tapotoclax, also known as AMG 176, is a first-in-class small molecule designed to selectively inhibit the protein MCL1 (myeloid cell leukemia 1). MCL1 is a member of the BCL2 family of proteins, which play critical roles in regulating apoptosis (programmed cell death). By disrupting protein-protein interactions within this family, Tapotoclax induces apoptosis in cancer cells that are dependent on MCL1 for survival. This compound has been primarily investigated for its potential use in treating hematologic malignancies, including high-risk myelodysplastic syndromes and acute myeloid leukemia .

Tapotoclax operates through the inhibition of MCL1, leading to the induction of apoptosis in MCL1-dependent cells. The mechanism involves the disruption of the interaction between MCL1 and its pro-apoptotic partner Bim. This disruption results in the activation of downstream apoptotic pathways, including mitochondrial outer membrane permeabilization and caspase activation, ultimately leading to cell death .

The biological activity of Tapotoclax has been characterized by its ability to reduce bone marrow blasts and decrease transfusion dependence in patients with high-risk myelodysplastic syndromes following treatment with hypomethylating agents. Although initial studies indicated manageable safety profiles with no dose-limiting toxicities reported, clinical responses were limited, prompting further investigation into its efficacy when combined with other therapies .

The synthesis of Tapotoclax involves complex organic chemistry techniques that typically include:

  • Macrocyclization: Formation of the macrocyclic structure that characterizes Tapotoclax.
  • Functionalization: Introduction of specific functional groups to enhance selectivity and potency against MCL1.
  • Purification: Techniques such as chromatography to isolate the desired compound from by-products.

While detailed synthetic routes are proprietary, general strategies involve iterative synthesis and optimization based on structure-activity relationship studies .

Tapotoclax is primarily being explored for its applications in treating:

  • High-risk Myelodysplastic Syndromes: It shows promise in patients who have not responded adequately to standard therapies.
  • Acute Myeloid Leukemia: Ongoing research aims to evaluate its effectiveness in this aggressive cancer type.
  • Combination Therapies: There is potential for Tapotoclax to be used alongside other treatments to enhance therapeutic efficacy .

Studies on Tapotoclax have focused on its interactions with other drugs and biological molecules. Notably:

  • Combination with Hypomethylating Agents: Initial trials suggest that combining Tapotoclax with agents like azacitidine may improve outcomes for patients with myelodysplastic syndromes.
  • Safety Profile: Interaction studies have indicated a manageable safety profile, though further exploration is necessary to fully understand potential drug-drug interactions .

Several compounds share similarities with Tapotoclax in their mechanisms of action or therapeutic targets. These include:

Compound NameMechanism of ActionUnique Features
VenetoclaxInhibits BCL2Selective for BCL2; used in chronic lymphocytic leukemia
ABT-737Inhibits multiple BCL2 family proteinsPotent inducer of apoptosis across various cancers
S65487/VOB560Selective BCL-2 inhibitorActive against wild-type and resistant mutants
GossypolInhibits both BCL2 and MCL1Natural product with broad anti-cancer activity

Tapotoclax's unique selectivity for MCL1 distinguishes it from these compounds, particularly as MCL1 is often implicated in resistance mechanisms against other therapies targeting different members of the BCL2 family .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

612.2424713 g/mol

Monoisotopic Mass

612.2424713 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97W7N9T08G

Drug Indication

Treatment of acute myeloid leukaemia

Wikipedia

AMG176

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-02-18

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